molecular formula C8H5ClN2O2 B1510057 3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid CAS No. 1386986-10-2

3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid

Cat. No.: B1510057
CAS No.: 1386986-10-2
M. Wt: 196.59 g/mol
InChI Key: WBUIXFVZORUSNU-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS Number: 1386986-10-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C8H5ClN2O2C_8H_5ClN_2O_2 with a molecular weight of 196.59 g/mol. Its structure features a pyrrole moiety fused with a pyridine ring, which is significant for its biological activity.

PropertyValue
CAS Number1386986-10-2
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
LogP1.9145

Antimicrobial Activity

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit promising antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that modifications in the structure can enhance activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For instance, derivatives of pyrrolopyridine have shown moderate cytotoxicity against ovarian and breast cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups significantly influences the anticancer activity .

Neurological Effects

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their effects on the nervous system. Some studies indicate potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies

  • Antimycobacterial Activity : A study synthesized several pyrrolo[3,4-c]pyridine derivatives, demonstrating that certain compounds exhibited low MIC values against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .
  • Structure-Activity Relationship : In a comparative analysis, various substitutions on the pyridine ring were tested for their biological activity. The findings indicated that specific substitutions could enhance solubility and metabolic stability, leading to improved pharmacokinetic profiles .

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUIXFVZORUSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737961
Record name 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386986-10-2
Record name 3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid
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3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid

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